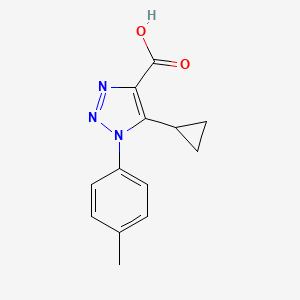

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper (I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper (I) catalyst to form the 1,2,3-triazole ring.

Functionalization: The triazole ring is further functionalized to introduce the cyclopropyl and 4-methylphenyl groups, followed by carboxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of greener solvents and catalysts is often explored to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Amidation Reactions

The carboxylic acid group undergoes amidation to form carboxamide derivatives, which are pharmacologically relevant. For example, coupling with 2-hydroxyethylamine using EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) in DMF produces 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , a compound studied for its anticancer activity .

Table 2: Amidation Derivatives and Applications

Salt Formation and Solubility Modulation

Reaction with sodium hydroxide (NaOH) in methanol converts the carboxylic acid into its sodium salt, significantly enhancing water solubility. The sodium salt exhibits improved photophysical properties, including a quantum yield (QY) of up to 0.46 in aqueous solutions .

Key Data for Sodium Salt Formation

- pKa Values : 8.5 ± 0.1 (acidic form) .

- Solubility : >10 mg/mL in water (vs. <1 mg/mL for the free acid) .

- Optical Properties : Excitation-dependent emission with solvatochromic shifts in polar solvents .

Acid-Base and Aggregation Behavior

In non-polar solvents (e.g., 1,4-dioxane), the compound forms stable nanoaggregates via intermolecular hydrogen bonding (N–H⋯O and O–H⋯N interactions). These aggregates dissociate in polar protic solvents (e.g., methanol or water), forming monomeric anions that exhibit enhanced fluorescence .

Table 3: Solvent-Dependent Properties

| Solvent | Aggregation State | Fluorescence QY | Key Interactions |

|---|---|---|---|

| 1,4-Dioxane | Nanoaggregates | 0.12 | H-bonding, π-π stacking |

| Methanol | Partly dissociated | 0.28 | Solvent H-bond disruption |

| Water (pH 7.4) | Monomeric anions | 0.46 | Ionic dissociation |

Functionalization of the Cyclopropyl Group

While direct reactions of the cyclopropyl ring are less explored, its conformational rigidity influences the compound’s electronic properties. Quantum-chemical calculations indicate that the cyclopropyl group adopts a perpendicular orientation relative to the triazole ring, modulating charge transfer dynamics in excited states .

Comparative Reactivity with Analogues

The 4-methylphenyl substituent enhances steric hindrance, reducing reactivity at the triazole N3 position compared to unsubstituted analogues. This contrasts with derivatives bearing electron-withdrawing groups (e.g., nitro or chloro), which exhibit higher electrophilicity at the triazole core .

Wissenschaftliche Forschungsanwendungen

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazole: Another triazole derivative with similar biological activities.

1,3,4-Oxadiazole: A heterocyclic compound with comparable chemical properties.

Pyrazole: A five-membered ring compound with nitrogen atoms at positions 1 and 2.

Uniqueness

5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cyclopropyl and 4-methylphenyl groups, which can enhance its biological activity and specificity. These structural features may also influence its pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Biologische Aktivität

5-Cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of CPTCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C13H13N3O2

- Molecular Weight: 243.26 g/mol

- CAS Number: 1017399-13-1

Pharmacological Profile

CPTCA exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

CPTCA has shown promising antimicrobial properties against various pathogens. The triazole moiety is known for its ability to inhibit fungal and bacterial growth. Studies indicate that compounds with a triazole scaffold can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 4 μg/mL |

Research indicates that CPTCA and its derivatives may outperform traditional antibiotics in certain cases, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anticancer Activity

The anticancer potential of CPTCA has been explored in several studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For instance, CPTCA has shown effectiveness against various cancer cell lines, including breast cancer and leukemia.

- Mechanism of Action: CPTCA may exert its anticancer effects by disrupting cellular signaling pathways involved in cell proliferation and survival. The triazole ring facilitates interactions with key enzymes and receptors involved in cancer progression .

3. Anti-inflammatory Effects

CPTCA has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests potential applications in treating inflammatory diseases such as arthritis .

The biological activity of CPTCA can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with various enzymes, leading to inhibition of critical pathways in pathogens and cancer cells.

- Molecular Interactions: The presence of the triazole ring allows for hydrogen bonding and π-π stacking interactions with biological macromolecules, enhancing its efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of CPTCA derivatives:

- Synthesis of Triazole Derivatives: Researchers synthesized various derivatives of CPTCA to enhance its biological activity. Modifications at different positions on the triazole ring were found to significantly affect antimicrobial potency .

- In Vivo Studies: Animal models have demonstrated the efficacy of CPTCA in reducing tumor size and inhibiting metastasis in cancer models. These studies highlight the compound's potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-2-6-10(7-3-8)16-12(9-4-5-9)11(13(17)18)14-15-16/h2-3,6-7,9H,4-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCQWSZPGGUHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.